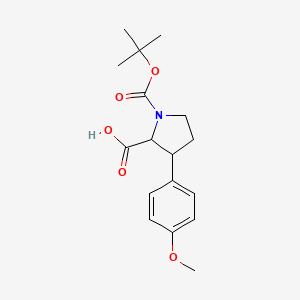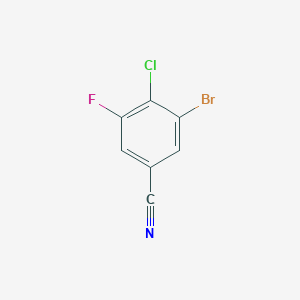
2,2-ジフルオロシクロヘプタン-1-アミン
概要
説明
2,2-Difluorocycloheptan-1-amine is a fluorinated amine compound characterized by the presence of two fluorine atoms attached to a seven-membered cycloheptane ring
科学的研究の応用
2,2-Difluorocycloheptan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and fluorinated polymers.
作用機序
The compound can be synthesized through electrophilic 2,2-difluoroethylation of thiol, amine, and alcohol nucleophiles with a hypervalent iodine reagent . This transformation offers a complementary strategy to existing 2,2-difluoroethylation methods and allows access to a wide range of 2,2-difluoroethylated nucleophiles .
生化学分析
Biochemical Properties
2,2-Difluorocycloheptan-1-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The interaction between 2,2-Difluorocycloheptan-1-amine and these enzymes can lead to the formation of reactive intermediates, which may further participate in various biochemical reactions .
Cellular Effects
2,2-Difluorocycloheptan-1-amine has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate cell function by affecting the activity of key signaling molecules, such as kinases and phosphatases, which play crucial roles in transmitting signals within the cell. Additionally, 2,2-Difluorocycloheptan-1-amine can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .
Molecular Mechanism
The molecular mechanism of action of 2,2-Difluorocycloheptan-1-amine involves its binding interactions with various biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For example, 2,2-Difluorocycloheptan-1-amine can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2-Difluorocycloheptan-1-amine can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to 2,2-Difluorocycloheptan-1-amine has been observed to cause changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 2,2-Difluorocycloheptan-1-amine vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At high doses, 2,2-Difluorocycloheptan-1-amine can induce toxic effects, including liver and kidney damage, as well as alterations in metabolic processes .
Metabolic Pathways
2,2-Difluorocycloheptan-1-amine is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of 2,2-Difluorocycloheptan-1-amine, leading to the formation of metabolites that can further participate in biochemical reactions. The interaction of this compound with metabolic enzymes can affect metabolic flux and alter the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of 2,2-Difluorocycloheptan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, and it can bind to intracellular proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of 2,2-Difluorocycloheptan-1-amine within cells can influence its biochemical activity and effects on cellular function .
Subcellular Localization
2,2-Difluorocycloheptan-1-amine is localized in specific subcellular compartments, where it exerts its biochemical effects. This compound can be targeted to particular organelles, such as the mitochondria or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications. The subcellular localization of 2,2-Difluorocycloheptan-1-amine can affect its activity and function, as well as its interactions with other biomolecules within the cell .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluorocycloheptan-1-amine typically involves the introduction of fluorine atoms into a cycloheptane ring. One common method is the difluoromethylation of cycloheptanone followed by reductive amination. This process involves the use of difluoromethylating agents such as diethylaminosulfur trifluoride (DAST) or difluorocarbene precursors under controlled conditions .
Industrial Production Methods: Industrial production of 2,2-Difluorocycloheptan-1-amine may involve large-scale difluoromethylation reactions using advanced fluorination techniques. These methods ensure high yield and purity of the final product, making it suitable for various applications in pharmaceuticals and materials science .
化学反応の分析
Types of Reactions: 2,2-Difluorocycloheptan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into various amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of cycloheptanone derivatives.
Reduction: Production of various amine derivatives.
Substitution: Generation of substituted cycloheptane compounds.
類似化合物との比較
- 2,2-Difluorocyclopentan-1-amine
- 2,2-Difluorocyclohexan-1-amine
- 2,2-Difluorocyclooctan-1-amine
Comparison: 2,2-Difluorocycloheptan-1-amine is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its five, six, and eight-membered counterparts. The presence of fluorine atoms further enhances its reactivity and stability, making it a valuable compound in various research applications .
特性
IUPAC Name |
2,2-difluorocycloheptan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N/c8-7(9)5-3-1-2-4-6(7)10/h6H,1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSFVFBQIOSZJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(CC1)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(Cyclopropylmethyl)-2-piperazinyl]-1-ethanol](/img/structure/B1469712.png)

![1-({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine](/img/structure/B1469715.png)
![Methyl 2-[(3-aminophenyl)thio]isonicotinate](/img/structure/B1469716.png)

![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B1469719.png)

![2-(Piperazin-1-ylmethyl)pyrazolo[1,5-a]pyridine](/img/structure/B1469723.png)

![1-[(5-Cyclopropylisoxazol-4-yl)carbonyl]piperazine](/img/structure/B1469729.png)


